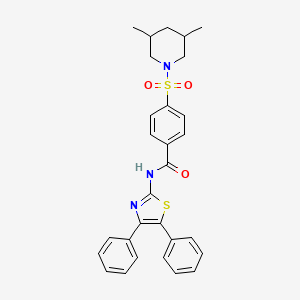

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4,5-diphenylthiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4,5-diphenylthiazol-2-yl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives are often explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antiarrhythmic properties.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the coupling of an amine with a benzoyl chloride or an acid anhydride. In the context of the provided papers, similar synthetic strategies are employed. For instance, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides with antiarrhythmic activity is described, where the compounds are synthesized and tested for their biological activity . Although the exact synthesis of the compound is not detailed, the methodologies described in these papers could potentially be adapted for its synthesis.

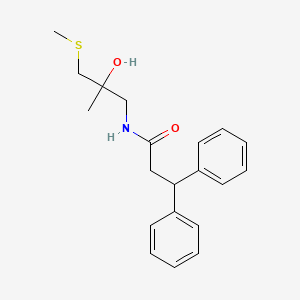

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further modified with various substituents to enhance biological activity. The papers provided discuss the structural characterization of similar compounds using techniques such as IR, NMR, and elemental analysis . These methods confirm the chemical structures and help in understanding the molecular interactions and tautomerism, which are crucial for the biological activity of these compounds.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including tautomerism, as seen in the sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives . The reactivity of these compounds can be influenced by the nature of the substituents and the solvent used, which can lead to different tautomeric forms with distinct biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can influence the compound's bioavailability and pharmacokinetics. The papers provided do not directly discuss the physical and chemical properties of the specific compound , but they do provide insights into the properties of closely related compounds .

Relevant Case Studies

The provided papers include case studies of benzamide derivatives with various biological activities. For example, the antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides and sulfonamides is explored, with some compounds showing potent activity and favorable hemodynamic profiles . Another study reports on the synthesis and biological evaluation of benzamide derivatives as inhibitors against human recombinant alkaline phosphatase and ecto-5'-nucleotidases, highlighting their potential in medicinal chemistry . Additionally, the anti-HIV activity of benzene sulfonamide derivatives is investigated, with some compounds showing promising results .

Applications De Recherche Scientifique

Synthesis and Characterization

Compounds with structural similarities to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4,5-diphenylthiazol-2-yl)benzamide have been synthesized and characterized for their potential in scientific research. For instance, a potent C-C chemokine receptor 1 (CCR1) antagonist possessing benzamide functionality underwent successful tritium/hydrogen exchange, highlighting its synthesis and characterization capabilities (Yang Hong et al., 2015). Similarly, novel sulfonamide derivatives carrying a biologically active moiety were designed, synthesized, and showed promise as VEGFR-2 inhibitors, indicating their potential application in anticancer research (M. Ghorab et al., 2016).

Anticancer Activity

Several studies have been dedicated to exploring the anticancer potential of benzamide derivatives. One such study synthesized pro-apoptotic indapamide derivatives, with one compound exhibiting significant activity against melanoma cell lines, indicating its potential as an anticancer agent (Ö. Yılmaz et al., 2015). Another example is the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives, which demonstrated potent cytotoxic activity against several human cancer cell lines, suggesting their effectiveness as anticancer agents (P. Ravichandiran et al., 2019).

Antimicrobial and Antitubercular Activity

Compounds structurally similar to the one have shown significant antimicrobial and antitubercular activities. For example, the synthesis and evaluation of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl) benzamide derivatives revealed promising anti-tubercular activity, which could be pivotal in combating tuberculosis (P. Dighe et al., 2012).

Electrophysiological Activity

Research into N-substituted imidazolylbenzamides or benzene-sulfonamides has uncovered their potential in cardiac electrophysiological activity, suggesting their application in the development of new selective class III agents for cardiac conditions (T. K. Morgan et al., 1990).

Propriétés

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O3S2/c1-20-17-21(2)19-32(18-20)37(34,35)25-15-13-24(14-16-25)28(33)31-29-30-26(22-9-5-3-6-10-22)27(36-29)23-11-7-4-8-12-23/h3-16,20-21H,17-19H2,1-2H3,(H,30,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGWISNCZWMQNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-6-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2525416.png)

![1-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2525418.png)

![1-[4-Methyl-2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2525419.png)

![Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate](/img/structure/B2525424.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-naphthalen-2-ylacetamide;hydrochloride](/img/structure/B2525434.png)

![8-(4-ethoxyphenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2525438.png)